molecular formula C17H14O6 B1234486 Nepetoidin A

Nepetoidin A

Cat. No.: B1234486
M. Wt: 314.29 g/mol
InChI Key: FOWPKLFOIDTRMY-YXPGJMBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nepetoidin A is a natural product found in Ocimum basilicum, Perilla frutescens, and other organisms with data available.

Scientific Research Applications

Anti-inflammatory and Antioxidant Properties

Nepetoidin A, along with its counterpart Nepetoidin B, has been identified in various species of the Lamiaceae family, including culinary herbs such as mint, rosemary, sage, thyme, and basil. These compounds are characterized as caffeic acid esters and have shown significant antioxidant activities. Nepetoidin B, in particular, has demonstrated greater antioxidant activity than other well-known acids like gallic, rosmarinic, and caffeic acids. Additionally, it exhibited antifungal properties and activity as an insect phagostimulant, indicating potential applications in pest control and plant protection (Grayer et al., 2003).

Role in Plant Cell Cultures

Nepetoidins A and B are noted for their instability and poor extractability with polar solvents, which are typically used for phenolics extraction. However, recent studies have shown that they can be efficiently extracted using specific solvent mixtures. Notably, Nepetoidins are found in high abundance in basil callus and suspension cultures. This finding is crucial for optimizing the recovery of these polyphenolic compounds from plant tissue and highlights their potential application in plant biotechnology (Berim & Gang, 2020).

Pharmacological Aspects

While direct studies on this compound are limited, research on the Nepeta genus, to which this compound is related, reveals a wide range of pharmacological activities. These include antimicrobial, insecticidal, and larvicidal properties, along with potential cytotoxic anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, and antidepressant effects. This diversity in bioactivities suggests potential therapeutic applications of this compound in medicine and agriculture (Süntar et al., 2018).

Synthetic Approaches

Efforts have been made to synthesize Nepetoidin B, which shares structural similarities with this compound, offering insights into the chemical synthesis of these compounds. Such syntheses are crucial for further pharmacological studies and potential industrial applications (Timokhin et al., 2018).

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

[(Z)-2-(3,5-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H14O6/c18-13-7-12(8-14(19)10-13)5-6-23-17(22)4-2-11-1-3-15(20)16(21)9-11/h1-10,18-21H/b4-2+,6-5-

InChI Key

FOWPKLFOIDTRMY-YXPGJMBHSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O/C=C\C2=CC(=CC(=C2)O)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=CC(=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=CC(=C2)O)O)O)O

Synonyms

nepetoidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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